N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride
Overview
Description
N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. This compound is characterized by the presence of a benzyl group attached to an amine group, with additional chloro and ethoxy substituents on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride typically involves the reaction of 2-chloro-4,5-diethoxybenzyl chloride with 1-propanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification methods to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzylamines.
Oxidation Reactions: Products include corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Products include reduced amines or other hydrogenated compounds.
Scientific Research Applications
N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4,5-dimethoxybenzyl)-1-propanamine hydrochloride
- N-(2-chloro-4,5-dimethoxybenzyl)-1-butanamine hydrochloride
- 2-chloro-4,5-dimethoxy-N,N-dimethylbenzamide
Uniqueness
N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy substituents can affect the compound’s solubility, stability, and interaction with other molecules, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.ClH/c1-4-7-16-10-11-8-13(17-5-2)14(18-6-3)9-12(11)15;/h8-9,16H,4-7,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQKHAGGKWNOLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1Cl)OCC)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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